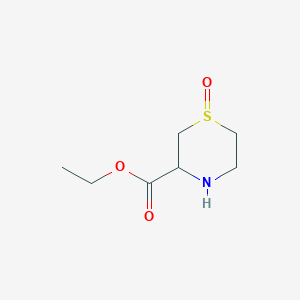

Ethyl 1-oxo-1,4-thiazinane-3-carboxylate

Description

Structure

3D Structure

Properties

CAS No. |

159381-08-5 |

|---|---|

Molecular Formula |

C7H13NO3S |

Molecular Weight |

191.25 |

IUPAC Name |

ethyl 1-oxo-1,4-thiazinane-3-carboxylate |

InChI |

InChI=1S/C7H13NO3S/c1-2-11-7(9)6-5-12(10)4-3-8-6/h6,8H,2-5H2,1H3 |

InChI Key |

NWYOGFMUFOWZQG-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1CS(=O)CCN1 |

Canonical SMILES |

CCOC(=O)C1CS(=O)CCN1 |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of Ethyl 1 Oxo 1,4 Thiazinane 3 Carboxylate

Transformations of the Sulfoxide (B87167) Group

The sulfoxide group is a key functional feature of Ethyl 1-oxo-1,4-thiazinane-3-carboxylate, characterized by a stereogenic sulfur atom. This group is an intermediate oxidation state between a sulfide (B99878) and a sulfone, which allows for a range of chemical transformations.

Deoxygenation Reactions of Sulfoxides

The deoxygenation, or reduction, of the sulfoxide in this compound to the corresponding sulfide (Ethyl 1,4-thiazinane-3-carboxylate) is a fundamental transformation. A variety of reagents and conditions can accomplish this, offering routes that are often chemoselective, leaving other functional groups like the ester intact. organic-chemistry.org

Established methods for sulfoxide reduction involve reagents such as metal hydrides, low-valent metals, and phosphorus compounds. acs.org More contemporary methods utilize catalytic systems to achieve this transformation under milder conditions. For instance, the combination of triflic anhydride (B1165640) and potassium iodide is an effective promoter for the deoxygenation of various sulfoxides. organic-chemistry.org Similarly, sodium borohydride (B1222165) in the presence of iodine can selectively reduce sulfoxides without affecting ester groups or carbon-carbon double bonds. organic-chemistry.org Photocatalytic methods using visible light have also emerged as a mild and efficient way to achieve deoxygenation via a radical chain mechanism. acs.orgnih.gov

| Reagent/System | Typical Conditions | Reference |

|---|---|---|

| Triflic Anhydride / KI | Acetonitrile (B52724), Room Temperature | organic-chemistry.org |

| NaBH₄ / I₂ | Anhydrous THF | organic-chemistry.org |

| SOCl₂ / Ph₃P | THF, Room Temperature | organic-chemistry.org |

| D-Camphorsulfonic acid | Acetonitrile, 90°C | ias.ac.in |

| Photocatalyst (e.g., Iridium complex) / PPh₃ | Visible Light, Organic Solvent | acs.org |

Stereomutation of Sulfoxides

The sulfur atom in a sulfoxide is a stereocenter, meaning this compound can exist as a pair of enantiomers. Sulfoxides are generally configurationally stable at room temperature, with a high energy barrier for pyramidal inversion, typically in the range of 38-41 kcal/mol. illinois.edu

However, stereomutation (racemization or epimerization) can be induced under specific, often harsh, conditions. Thermal racemization can occur at temperatures exceeding 200°C. illinois.edu Photochemical irradiation with UV light can also promote racemization by inducing the homolytic cleavage of a carbon-sulfur bond, which allows for the loss of stereochemistry before the radical pair recombines. illinois.eduacs.org This process competes with other photochemical pathways. Acid-catalyzed racemization is another possible route, although it is less common and often requires strong acids and elevated temperatures.

Photochemical Reactions: α-Cleavage and Hydrogen Abstraction

Upon exposure to ultraviolet radiation, sulfoxides can undergo a variety of photochemical reactions. researchgate.net The most common initial process is the homolytic cleavage of one of the carbon-sulfur bonds, a reaction known as α-cleavage. acs.orgacs.org For this compound, this would involve the scission of either the S-C2 or S-C5 bond of the thiazinane ring, generating a diradical intermediate.

The resulting radical pair can then follow several pathways:

Recombination: The radicals can recombine to reform the starting sulfoxide, a process which can lead to racemization if the sulfur stereocenter was chiral. acs.org

Rearrangement: The initial diradical can rearrange. One notable pathway for cyclic sulfoxides involves rearrangement to a cyclic sulfenate ester, which may undergo subsequent thermal or photochemical reactions.

Elimination/Disproportionation: If a β-hydrogen is available, abstraction can occur, though this pathway is less favored in some systems. acs.org

While hydrogen abstraction from adjacent carbon atoms is a common photochemical process for many carbonyl compounds, studies on some acyclic alkyl aryl sulfoxides have shown that α-cleavage is the dominant pathway and product analysis did not support significant hydrogen abstraction pathways. acs.org

Reactions Involving the Carboxylate Ester

The ethyl ester group at the 3-position of the thiazinane ring is a versatile handle for further chemical modification. It can readily undergo nucleophilic acyl substitution reactions.

Hydrolysis and Transesterification

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 1-oxo-1,4-thiazinane-3-carboxylic acid. This reaction is typically carried out under basic or acidic conditions.

Base-Catalyzed Hydrolysis (Saponification): This is the most common method, involving treatment with an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), often in a co-solvent such as methanol (B129727) or ethanol (B145695). nih.govsemanticscholar.org The reaction proceeds via nucleophilic attack of the hydroxide ion on the ester carbonyl, leading to a tetrahedral intermediate which then collapses to form the carboxylate salt. Subsequent acidification yields the free carboxylic acid.

Acid-Catalyzed Hydrolysis: This process involves heating the ester in the presence of a strong acid (e.g., H₂SO₄ or HCl) in an aqueous medium. The reaction is reversible, and an excess of water is used to drive the equilibrium towards the carboxylic acid product.

Transesterification involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For example, reacting the compound with methanol and a catalytic amount of acid would lead to the formation of Mthis compound. Studies on related heterocyclic esters have shown that transesterification can occur alongside hydrolysis when using an alcohol like methanol as a solvent for base-catalyzed hydrolysis. beilstein-journals.org

Amidation and Other Carboxylic Acid Derivative Formations

The ester group can be converted directly into an amide, or more commonly, the carboxylic acid obtained from hydrolysis can be coupled with an amine to form an amide bond.

Direct Aminolysis: The reaction of the ethyl ester with ammonia (B1221849) or a primary/secondary amine can form the corresponding amide. This reaction is often slow and may require high temperatures or catalysis.

Two-Step Amidation via the Carboxylic Acid: A more efficient and widely used method involves first hydrolyzing the ester to the carboxylic acid, as described above. The resulting acid is then activated with a coupling agent and reacted with an amine. This is a standard procedure in peptide synthesis. Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with an additive such as N,N-dimethylpyridin-4-amine (DMAP). semanticscholar.org This two-step process offers high yields and broad substrate scope. nih.gov

| Step | Reaction | Typical Reagents | Reference |

|---|---|---|---|

| 1. Hydrolysis | Ester to Carboxylic Acid | Methanolic KOH, then H⁺ workup | nih.govsemanticscholar.org |

| 2. Coupling | Carboxylic Acid to Amide | Amine (R-NH₂), EDC/HCl, DMAP in THF | semanticscholar.org |

Other carboxylic acid derivatives, such as acid halides or anhydrides, could theoretically be formed from the parent carboxylic acid, providing further pathways for functionalization.

Reactivity of the 1,4-Thiazinane Ring System

The 1,4-thiazinane ring, a saturated six-membered heterocycle containing sulfur and nitrogen atoms, forms the core of this compound. The presence of the sulfoxide group at the sulfur atom significantly influences the ring's electronic properties and reactivity.

Electrophilic and Nucleophilic Substitutions on the Ring

The reactivity of the 1,4-thiazinane ring towards substitution reactions is dictated by the electron-withdrawing nature of the sulfoxide and the ester groups, as well as the nucleophilicity of the nitrogen and sulfur atoms.

Electrophilic Substitution: Direct electrophilic substitution on the carbon atoms of the thiazinane ring is generally challenging due to the saturated nature of the ring and the deactivating effect of the adjacent heteroatoms and carbonyl group. However, the nitrogen atom can readily undergo electrophilic attack.

Nucleophilic Substitution: The carbon atoms adjacent to the sulfur and nitrogen atoms are potential sites for nucleophilic attack, particularly if a suitable leaving group is present. The carbonyl carbon of the ester group is also a prime target for nucleophiles. While specific studies on this compound are limited, related benzothiazine derivatives undergo nucleophilic substitution reactions at the carbonyl carbon with nucleophiles such as amines and thiols under basic or acidic conditions .

Ring Expansion and Contraction Reactions

The 1,4-thiazinane ring system can participate in ring expansion and contraction reactions, leading to the formation of different heterocyclic structures. These transformations are often driven by the relief of ring strain or the formation of more stable products.

Ring Expansion: Certain thiazinane derivatives can undergo ring expansion. For instance, the reaction of 2,3-diphenylcyclopropenone with 1-amino-2-substituted alkene-1-thiols can lead to the formation of 5,6-diphenyl-2-(substituted-2-ylidene)-1,3-thiazinan-4-ones, representing a ring enlargement process nih.gov.

Ring Contraction: Ring contraction of 1,2,6-thiadiazines to 1,2,5-thiadiazoles has been observed through nitrosation followed by mild acid treatment rsc.org. While this example involves a different isomer, it highlights the potential for such rearrangements within thiazine-related structures. The mechanism often involves intramolecular rearrangements facilitated by the heteroatoms.

Functionalization of the Nitrogen Atom

The secondary amine in the 1,4-thiazinane ring is a key site for functionalization, allowing for the introduction of a wide variety of substituents through alkylation and acylation reactions.

N-Alkylation and N-Acylation: The nitrogen atom of the thiazinane ring can be readily alkylated or acylated. For example, N-substituted 1,3-thiazinane-2,4-diones can be synthesized from the corresponding unsubstituted compounds semanticscholar.org. In a review of thiazinane chemistry, various methods for N-functionalization are described, including the reaction with alkyl halides and acyl chlorides nih.gov. The synthesis of N-propanoyl-1,3-thiazinane-2-thione demonstrates a typical acylation reaction researchgate.net.

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| N-Alkylation | Alkyl halides, Base | N-Alkyl-1,4-thiazinane | nih.gov |

| N-Acylation | Acyl chlorides, Base | N-Acyl-1,4-thiazinane | nih.govresearchgate.net |

Transition Metal-Catalyzed Reactions with Sulfoxide Ligands

The sulfoxide group in this compound can act as a ligand for transition metals, potentially enabling its use in catalysis. The sulfur and oxygen atoms of the sulfoxide can coordinate to metal centers, influencing the catalytic activity and selectivity of reactions.

While specific studies employing this compound as a ligand are not extensively documented, the coordination chemistry of related thiazine (B8601807) and sulfoxide ligands with transition metals like palladium and rhodium is an active area of research nih.govosti.govresearchgate.netmdpi.com.

Palladium-Catalyzed Reactions: Palladium complexes with thiazine-containing ligands have been synthesized and their cytotoxic effects studied, indicating the formation of stable metal-ligand complexes nih.gov.

Rhodium-Catalyzed Reactions: Rhodium complexes are known to catalyze various reactions involving organosulfur compounds nih.gov. The coordination of sulfoxide ligands to rhodium catalysts can influence the stereoselectivity of C-H activation and other transformations.

The potential for this compound to serve as a chiral sulfoxide ligand in asymmetric catalysis is an area for future exploration.

| Metal | Ligand Type | Application | Reference |

| Palladium | Thiazine derivatives | Cytotoxic agents | nih.gov |

| Rhodium | Organosulfur compounds | Catalysis of substitution and insertion reactions | nih.gov |

| Copper, Zinc | Oxadiazole ligands | Cytotoxic agents, DNA interaction | mdpi.com |

Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

No published studies containing ¹H NMR or ¹³C NMR data for Ethyl 1-oxo-1,4-thiazinane-3-carboxylate were found. Information regarding advanced NMR techniques for its stereochemical assignment is also unavailable.

Infrared (IR) Spectroscopy for Functional Group Identification

Specific IR spectral data for this compound has not been reported in the available literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

There are no available mass spectrometry studies detailing the molecular weight confirmation or fragmentation pattern of this compound.

Exploration of Derivatives and Analogues with the 1,4 Thiazinane Scaffold

Modification at the Ester Moiety

The ester group in 1,4-thiazinane-3-carboxylates is a key site for derivatization. While the ethyl ester is a common starting point, its transformation into other functional groups can significantly alter the molecule's characteristics. For instance, ethyl 2-[(2-oxo-2-arylethyl)sulfonyl]acetates can be used in reactions with various aromatic aldehydes and amines to produce highly substituted 1,4-thiazinane-2-carboxylate derivatives. nih.gov This suggests that the ethyl ester can be readily exchanged for other alkyl or aryl groups through standard transesterification protocols or by starting the synthesis with a different alcohol.

Furthermore, the ester can be hydrolyzed to the corresponding carboxylic acid. This carboxylic acid function is a versatile handle for further modifications, such as the formation of amides through coupling reactions with amino acids. beilstein-journals.org However, the stability of the 4H-benzo[b] semanticscholar.orgscirp.orgthiazine-3-carboxylic acid derivatives can be low under both acidic and basic conditions, which presents a synthetic challenge. beilstein-journals.org

Substituent Effects on the Thiazinane Ring

The introduction of substituents onto the thiazinane ring has a profound impact on the molecule's electronic structure, conformation, and reactivity. The effect of substituents is a critical area of study, particularly in understanding how they influence the biological and chemical properties of the resulting derivatives. researchgate.net

Introduction of Chirality (at sulfur or carbon centers)

The creation of chiral centers within the 1,4-thiazinane scaffold is crucial for developing stereospecific compounds. Chirality can be introduced at both carbon and sulfur atoms, leading to enantiomers and diastereomers with distinct properties. Diastereoselective synthesis of 1,2-thiazinane-1,1-dioxide derivatives has been achieved from corresponding amino-halides or amino-alcohols, resulting in mixtures of diastereomers that can be separated using techniques like chiral supercritical fluid chromatography. nih.gov

Stereoselective synthesis is also prominent in the creation of fused systems. For example, chiral amino acid-derived 3,4-dihydro-2H-benzo[b] semanticscholar.orgscirp.orgthiazines have been synthesized, demonstrating that chirality can be incorporated from the starting materials. nih.gov Another approach involves stereoselective catalytic hydrogenation of dehydroamino acid esters, which can lead to the formation of specific enantiomers. nih.gov

Fusion with Other Ring Systems (e.g., Benzothiazines)

Fusing the 1,4-thiazinane ring with other cyclic structures, most notably a benzene (B151609) ring to form 1,4-benzothiazines, dramatically expands the chemical space and potential applications of these compounds. rsc.org The resulting benzothiazine scaffold is a key structural motif in medicinal chemistry. beilstein-journals.orgnih.gov

The synthesis of 1,4-benzothiazines is well-documented, with the most common method involving the condensation or cyclocondensation of 2-aminothiophenols with a variety of substrates. nih.govrsc.orgacgpubs.org These methods offer a versatile route to a wide range of substituted benzothiazines. The structures of these newly synthesized compounds are typically confirmed through comprehensive spectral studies, including NMR and mass spectrometry. acgpubs.org

| Reactants | Catalyst/Conditions | Product Type | Reference |

| 2-Aminothiophenol (B119425) & α-cyano α-alkoxy carbonyl epoxides | Acetonitrile (B52724), reflux | Alkyl 3-hydroxy-2-aryl-2,4-dihydro-2H-benzo[b] semanticscholar.orgscirp.orgthiazine-3-carboxylate | acgpubs.org |

| 2-Aminothiophenols & 1,3-dicarbonyl compounds | Baker's yeast, methanol (B129727) | 2,3-Disubstituted 1,4-benzothiazines | cbijournal.com |

| 2-Aminothiophenols & β-keto esters/β-diketones | Basic alumina, microwave irradiation (solvent-free) | 4H-Benzo-1,4-thiazines | beilstein-journals.orgnih.gov |

| 2-Aminothiophenol & maleic anhydride (B1165640) | N/A, then thionyl chloride | (2H)-oxo-3,3a-dihydrofuro[3,2-b] semanticscholar.orgscirp.org-benzothiazine | cbijournal.com |

| N,N‐dimethyl enaminones & ortho‐aminothiophenols | Ethyl lactate (B86563) (metal-free) | 1,4‐benzothiazines | researchgate.net |

Fusing a benzene ring to the 1,4-thiazinane core significantly alters its electronic and structural properties. Theoretical studies using Density Functional Theory (DFT) provide insight into these changes. The fusion enhances the delocalization of electrons across the new, larger aromatic system. researchgate.net

In benzothiazine derivatives, the highest occupied molecular orbitals (HOMO) and lowest unoccupied molecular orbitals (LUMO) are typically distributed over the benzothiazine moiety. researchgate.net The energy difference between the HOMO and LUMO (the energy gap, ΔE) is a key indicator of chemical reactivity; a smaller gap suggests the molecule is more reactive. mdpi.comresearchgate.net For example, the HOMO-LUMO energy gap for one studied N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin derivative was calculated to be 3.97 eV, indicating a soft and highly reactive molecule. researchgate.net The position of substituents on the fused ring system also plays a major role in the electronic absorption properties, affecting molar absorptivity and the wavelength of maximum absorbance. nih.gov

| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Key Finding | Reference |

| Benzothiazine Derivatives | - | - | - | HOMO/LUMO are distributed on the benzothiazine moiety. | researchgate.net |

| Benzothiazole Derivatives | - | - | 4.46 - 4.73 | A low ΔE value indicates higher reactivity. | mdpi.com |

| N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin | - | - | 3.97 | Molecule is soft and highly reactive. | researchgate.net |

Isomeric Forms of Thiazinane Derivatives

Thiazinane exists in three principal isomeric forms, defined by the relative positions of the sulfur and nitrogen atoms within the six-membered ring. researchgate.netnih.gov These are the 1,2-thiazinane, 1,3-thiazinane (B8806883), and 1,4-thiazinane isomers. semanticscholar.orgwikipedia.org Each isomeric scaffold provides a unique geometric and electronic framework, leading to derivatives with different chemical and physical properties. The focus of this exploration is the 1,4-thiazinane system, but understanding the existence of these other isomers is fundamental to the broader chemistry of thiazinanes. proquest.com

Role of Ethyl 1 Oxo 1,4 Thiazinane 3 Carboxylate As a Synthetic Building Block

Precursor in Heterocyclic Synthesis

The functional groups within Ethyl 1-oxo-1,4-thiazinane-3-carboxylate—namely the ester and the N-H group—suggest its potential as a precursor for more complex heterocyclic systems. In principle, the amine can undergo N-alkylation or N-acylation, and the ester can be hydrolyzed, reduced, or serve as an electrophilic site for reactions like amidation.

Chiral Auxiliary Applications

The presence of a stereocenter at the C3 position (the carbon bearing the carboxylate group) and a stereogenic sulfur atom (due to the sulfoxide (B87167) group) implies that this compound can exist as multiple diastereomers. If synthesized or resolved into a single enantiomerically pure form, it holds theoretical potential for use as a chiral auxiliary. Chiral auxiliaries are compounds used to induce stereoselectivity in chemical reactions, which are then typically cleaved from the product.

General classes of heterocyclic compounds, such as 1,3-oxazolidines, are widely used as chiral auxiliaries in asymmetric reactions. nih.gov However, there is no specific research documented in the available literature that demonstrates the application of this compound for this purpose. The successful use as a chiral auxiliary would depend on its ability to effectively control the facial selectivity of reactions on an attached substrate and its subsequent clean removal.

Scaffold for Combinatorial Library Synthesis

A scaffold in medicinal chemistry is a core molecular structure to which various substituents can be attached to create a library of related compounds for biological screening. The 1,4-thiazinane ring system is a viable scaffold due to its stable, non-planar conformation and the potential for substitution at multiple points.

This compound possesses at least two clear points for diversification: the nitrogen atom (position 4) and the carboxylate group (position 3).

N-Substitution : The secondary amine could be functionalized with a wide variety of alkyl or acyl halides.

Ester Modification : The ethyl ester could be converted into an amide library by reacting it with a diverse set of primary or secondary amines.

This potential is illustrated in the table below, outlining a hypothetical diversification strategy.

| Scaffold Position | Reaction Type | Potential Reagents |

| N-H (Position 4) | N-Alkylation / N-Acylation | R-X (Alkyl halides), RCOCl (Acyl chlorides) |

| -COOEt (Position 3) | Amidation (after hydrolysis) | R-NH₂ (Primary amines) |

Despite this theoretical potential, there are no specific reports in the scientific literature of this compound being used as the central scaffold for the synthesis of a combinatorial library.

Mechanistic Insights into Biological Activity Excluding Clinical Applications

Structure-Activity Relationship (SAR) Studies on Thiazinane Scaffolds

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological efficacy of the thiazinane scaffold. These studies have demonstrated that even minor structural modifications can lead to significant changes in activity, providing a roadmap for the development of potent and selective compounds. nih.gov

Systematic modifications of the 1,4-thiazinane ring and its substituents have established clear correlations between chemical structure and biological function. The introduction of different functional groups at various positions on the ring influences the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.

For instance, in a series of 1,4-benzothiazine derivatives, which share the core thiazinane ring fused to a benzene (B151609) ring, substitutions on the aromatic portion have been shown to modulate antimicrobial and anticancer activities. researchgate.net Electron-withdrawing groups, such as chloro or nitro groups, on the phenyl ring of related thiazine (B8601807) derivatives have been found to enhance antibacterial activity against certain strains. jocpr.com Conversely, the presence of electron-donating groups like methoxy (B1213986) or dimethylamino can alter the activity spectrum. jocpr.com

The oxidation state of the sulfur atom is another critical factor. The sulfoxide (B87167) (as in Ethyl 1-oxo-1,4-thiazinane-3-carboxylate) or sulfone functionalities can significantly impact the molecule's polarity and hydrogen bonding capacity, thereby altering its binding affinity to target proteins. nih.gov

Table 1: Impact of Structural Modifications on Thiazinane Scaffold Activity

| Modification Site | Substituent/Modification | Observed Biological Effect |

|---|---|---|

| Sulfur Atom | Oxidation to Sulfoxide (S=O) | Increases polarity and H-bonding potential |

| Sulfur Atom | Oxidation to Sulfone (SO2) | Further increases polarity; can enhance activity (e.g., antitubercular) nih.gov |

| Nitrogen Atom | N-alkylation/arylation | Alters lipophilicity and steric bulk, influencing target specificity |

| Carbon Skeleton | Aromatic ring substitutions | Electron-withdrawing groups often enhance antimicrobial activity jocpr.com |

| Carbon Skeleton | Addition of bulky groups | Can improve binding affinity through increased van der Waals interactions |

A pharmacophore is the essential three-dimensional arrangement of functional groups that is responsible for a molecule's biological activity. For the 1,4-thiazinane system, several key features have been identified as crucial for its various biological roles.

The foundational pharmacophoric elements include:

The Heterocyclic Ring: The 1,4-thiazinane ring itself acts as a rigid scaffold, holding the other functional groups in a specific spatial orientation necessary for target interaction.

Hydrogen Bond Acceptors/Donors: The nitrogen atom can act as a hydrogen bond acceptor, while the NH group in the parent ring is a hydrogen bond donor. The oxygen atom of the carbonyl group (oxo position) is a strong hydrogen bond acceptor. These features are critical for anchoring the molecule within a protein's binding site.

Substituent Positions: The ester group at the 3-position, as seen in this compound, is a key feature that can engage in hydrogen bonding and influences the molecule's solubility and metabolic stability.

Dihydrobenzo-1-4-thiazines are considered important pharmacophores for discovering antibacterial, antifungal, and antitumor agents, highlighting the significance of this core structure. researchgate.net

Molecular Docking and Interaction Analysis with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. actascientific.com This analysis provides critical insights into the ligand-protein interactions that govern the compound's biological activity.

Docking studies on various thiazinane and related thiazine derivatives have revealed detailed binding mechanisms. These compounds often position themselves within the active site of an enzyme, forming a network of interactions that inhibit its function. The stability of the ligand-protein complex is primarily determined by hydrogen bonds and hydrophobic interactions. researchgate.net

Common interactions observed in docking studies include:

Hydrogen Bonds: The carbonyl oxygen and the NH group of the thiazinane ring are frequently involved in forming hydrogen bonds with amino acid residues like serine, threonine, or asparagine in the protein's active site. nih.gov

Hydrophobic Interactions: Phenyl rings or other nonpolar substituents on the thiazinane scaffold often engage in hydrophobic or π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.

For example, docking studies of 1,3-thiazine derivatives against E. coli Glucosamine-6P Synthase have shown that the compounds fit into the active site, and their efficacy is related to the specific hydrogen bonds and hydrophobic interactions they form with the enzyme. actascientific.comactascientific.com

Table 2: Summary of Molecular Docking Studies on Thiazine Derivatives

| Thiazine Derivative Class | Target Protein | Key Interacting Residues (Example) | Predicted Binding Mechanism |

|---|---|---|---|

| 1,3-Thiazines | S. aureus Peptide Deformylase | Gly, Ile, Cys | Hydrogen bonding with backbone atoms, hydrophobic interactions in the active site pocket actascientific.com |

| 1,3-Thiazines | Cytochrome P450 14-alpha demethylase | Tyr, His, Phe | Coordination with heme iron, hydrophobic interactions with aromatic residues researchgate.net |

| 1,4-Benzothiazines | S. aureus DNA Gyrase B | Asp, Gly, Ile | Hydrogen bonding with Aspartic acid, hydrophobic interactions with Isoleucine nih.gov |

Heterocyclic compounds containing nitrogen and sulfur atoms, such as benzothiazines, can act as multidentate ligands capable of chelating metal ions. nih.gov Metal chelation is a process where a ligand binds to a central metal ion to form a stable, ring-like complex called a chelate. researchgate.net This process can be a key mechanism of action, particularly for antioxidant or certain antimicrobial activities, by sequestering metal ions like Fe²⁺, Cu²⁺, or Zn²⁺ that are essential for pathological processes like the formation of reactive oxygen species (ROS). researchgate.netmdpi.com

The chelation mechanism for benzothiazine analogs typically involves the coordination of the metal ion with heteroatoms that act as electron-pair donors. The nitrogen atom of the thiazine ring and the oxygen atom from a nearby carbonyl or hydroxyl group can form a stable pincer-like structure around the metal ion, effectively sequestering it. mdpi.com The stability of the resulting metal complex is enhanced by the formation of this five- or six-membered ring structure. researchgate.net

Mechanistic Studies of Antimicrobial Activity

The thiazinane scaffold is a component of various compounds exhibiting significant antimicrobial properties. scholarsresearchlibrary.com Mechanistic studies aim to elucidate how these molecules inhibit or kill microbial pathogens at a molecular level.

One of the primary mechanisms of antimicrobial action for some thiazine derivatives is the inhibition of essential bacterial enzymes. For example, certain 1,4-benzothiazine derivatives have been identified as inhibitors of bacterial peptide deformylase (PDF) and DNA gyrase, enzymes that are crucial for bacterial survival and replication. researchgate.net Inhibition of DNA gyrase prevents the proper coiling and uncoiling of bacterial DNA, leading to a cessation of replication and cell death. nih.gov

Furthermore, the structural similarity of the 1,3-thiazinane (B8806883) ring to the core of cephalosporin (B10832234) antibiotics is noteworthy. actascientific.com Cephalosporins are β-lactam antibiotics that act by inhibiting the synthesis of the peptidoglycan layer that forms the bacterial cell wall. They do this by acylating the transpeptidase enzyme, rendering it inactive. It is plausible that some thiazinane derivatives may exert their antibacterial effect through a similar mechanism of cell wall synthesis inhibition.

Another proposed mechanism involves the disruption of the microbial cell membrane's integrity. The lipophilic character of certain substituted thiazinanes may allow them to intercalate into the lipid bilayer of the cell membrane, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death.

Mechanistic Studies of Anti-inflammatory and Analgesic Properties

The precise molecular mechanisms underlying the anti-inflammatory and analgesic effects of this compound have not been extensively elucidated in dedicated studies. However, research on the broader class of thiazine and benzothiazine derivatives provides insights into potential pathways. The anti-inflammatory and analgesic activities of these compounds are often attributed to their ability to modulate the production of inflammatory mediators.

A primary proposed mechanism is the inhibition of key enzymes in the arachidonic acid cascade, namely cyclooxygenase (COX) and lipoxygenase (LOX). The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are pivotal mediators of inflammation, pain, and fever. Similarly, the LOX pathway leads to the production of leukotrienes, another class of pro-inflammatory molecules. Inhibition of these enzymes would therefore lead to a reduction in the synthesis of these inflammatory mediators, resulting in anti-inflammatory and analgesic effects.

While direct enzymatic inhibition data for this compound is not available, studies on structurally related benzothiazine derivatives have demonstrated inhibitory activity against both COX and LOX enzymes. It is hypothesized that the thiazinane core of the molecule plays a crucial role in binding to the active sites of these enzymes.

Furthermore, some thiazine derivatives have been reported to exert their analgesic effects through interactions with other components of the pain signaling pathway, although these mechanisms are less clearly defined. The following table summarizes the potential mechanistic targets for the anti-inflammatory and analgesic activities of thiazinane derivatives, which may be relevant to this compound.

Table 1: Potential Mechanistic Targets for Anti-inflammatory and Analgesic Activities of Thiazinane Derivatives

| Mechanistic Target | Proposed Action | Potential Outcome |

| Cyclooxygenase-2 (COX-2) | Inhibition of enzyme activity | Reduced prostaglandin (B15479496) synthesis, leading to decreased inflammation and pain. |

| 5-Lipoxygenase (5-LOX) | Inhibition of enzyme activity | Reduced leukotriene synthesis, leading to decreased inflammation. |

It is important to note that these are proposed mechanisms based on studies of related compounds, and further research is required to confirm the specific interactions of this compound with these targets.

Mechanistic Studies of Other Reported Biological Activities (e.g., anticancer, antiviral, antioxidant)

Beyond its potential anti-inflammatory and analgesic properties, the broader class of thiazinane and benzothiazine derivatives, to which this compound belongs, has been investigated for a range of other biological activities. The mechanistic underpinnings of these activities are diverse and are an active area of research.

Anticancer Activity: Several studies on substituted 1,4-benzothiazines have suggested potential anticancer activity through various mechanisms. One key area of investigation is the induction of apoptosis, or programmed cell death, in cancer cells. nih.gov This can be triggered through multiple cellular pathways. Additionally, some derivatives have been shown to downregulate the expression of pro-inflammatory genes within the tumor microenvironment. nih.gov Chronic inflammation is a known driver of cancer progression, and by mitigating this, these compounds may inhibit tumor growth and metastasis. nih.gov

Antiviral Activity: The antiviral potential of thiazine derivatives has been noted, although the specific mechanisms are not well-defined for the majority of compounds. Generally, antiviral agents can act at various stages of the viral life cycle, including viral entry into the host cell, replication of the viral genome, assembly of new viral particles, and their subsequent release. For some thiazinane-related compounds, it is postulated that they may interfere with viral replication enzymes or structural proteins, thereby inhibiting the production of new, infectious virions.

The following table summarizes the potential mechanisms for these other reported biological activities based on studies of related thiazinane and benzothiazine derivatives.

Table 2: Potential Mechanistic Insights into Other Biological Activities of Thiazinane Derivatives

| Biological Activity | Potential Mechanism of Action | Investigated in |

| Anticancer | Induction of apoptosis in cancer cells. nih.gov | Substituted 1,4-benzothiazines nih.gov |

| Downregulation of pro-inflammatory genes (e.g., IL-1α, IL-1β, IL-6, COX-2, TNF-α). nih.gov | Substituted 1,4-benzothiazines nih.gov | |

| Antiviral | Inhibition of viral replication. | General thiazinane derivatives |

| Antioxidant | Scavenging of free radicals. physchemres.org | Phenothiazine derivatives physchemres.org |

It is crucial to reiterate that these mechanistic insights are derived from studies on a broader class of related compounds. Dedicated research is necessary to determine the specific molecular targets and pathways through which this compound exerts any potential anticancer, antiviral, or antioxidant effects.

Future Research Directions and Unexplored Avenues

Development of Novel Stereoselective Synthetic Methodologies

The synthesis of thiazinane derivatives is a well-established field, but the development of stereoselective methods, particularly for compounds like Ethyl 1-oxo-1,4-thiazinane-3-carboxylate which contains a chiral center at the C-3 position, remains a critical area for future research. nih.gov Current synthetic routes often result in racemic mixtures, necessitating challenging purification steps to isolate individual enantiomers. Future work should focus on asymmetric synthesis strategies that allow for the direct formation of enantiomerically pure products.

Key research objectives in this area include:

Chiral Catalysis: The use of chiral metal complexes or organocatalysts to control the stereochemical outcome of the cyclization reactions that form the thiazinane ring.

Substrate-Controlled Synthesis: Employing chiral starting materials or auxiliaries that direct the stereochemistry of subsequent transformations.

Enzymatic Resolutions: Utilizing enzymes to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired stereoisomer.

The development of such methodologies is crucial, as the biological activity of chiral molecules is often dependent on their specific stereochemistry.

| Potential Stereoselective Strategy | Description | Potential Advantages |

| Asymmetric Hydrogenation | Reduction of a precursor with a double bond using a chiral catalyst (e.g., Rh- or Ru-based) to set the stereocenter. | High enantioselectivity, well-established technology. |

| Chiral Phase-Transfer Catalysis | Using a chiral catalyst to control the addition of nucleophiles in the ring-forming step. | Mild reaction conditions, operational simplicity. |

| Organocatalysis | Employing small chiral organic molecules (e.g., proline derivatives) to catalyze key bond-forming reactions stereoselectively. | Metal-free, environmentally friendly, readily available catalysts. |

| Enantioselective Cyclization | Designing cyclization reactions that are inherently stereoselective through the use of chiral reagents or catalysts. | Direct access to the final chiral product in one step. |

Advanced Spectroscopic Characterization Techniques for Complex Systems

While standard spectroscopic methods like NMR and IR are used for routine characterization, a deeper understanding of the structural and dynamic properties of this compound requires more advanced techniques. nih.govmdpi.com Future research should leverage sophisticated spectroscopic methods to probe the molecule's conformational preferences, non-covalent interactions, and behavior in complex biological environments.

For instance, the thiazinane ring can adopt various conformations, such as chair and boat forms, which can be influenced by the substituents and the solvent environment. nih.gov Advanced NMR techniques, like Nuclear Overhauser Effect Spectroscopy (NOESY) and Residual Dipolar Coupling (RDC) measurements, can provide detailed insights into the molecule's three-dimensional structure in solution. Furthermore, techniques like X-ray crystallography are essential for determining the precise solid-state structure. researchgate.net

| Technique | Information Gained | Research Application |

| 2D NMR (COSY, HSQC, HMBC, NOESY) | Detailed connectivity, spatial proximity of atoms, and conformational analysis. | Elucidating the precise 3D structure and preferred conformations in solution. |

| Vibrational Circular Dichroism (VCD) | Absolute configuration of chiral molecules. | Confirming the stereochemistry of enantiomerically pure samples. |

| Solid-State NMR (ssNMR) | Structure and dynamics in the solid state. | Characterizing crystalline forms and studying intermolecular interactions. |

| Advanced Mass Spectrometry (e.g., MS/MS) | Fragmentation patterns and structural elucidation. | Aiding in the identification of metabolites and reaction byproducts. |

In-depth Computational Modeling of Reactivity and Molecular Interactions

Computational chemistry offers powerful tools to complement experimental studies by providing insights into molecular properties and reactivity that can be difficult to obtain through experiments alone. nih.govnih.gov Future research on this compound should extensively utilize computational modeling to predict its behavior and guide experimental design.

Key areas for computational investigation include:

Density Functional Theory (DFT) Calculations: To determine the optimized geometry, electronic structure, and spectroscopic properties of the molecule. mdpi.com This can help in interpreting experimental spectra and understanding the molecule's intrinsic reactivity.

Molecular Dynamics (MD) Simulations: To study the conformational dynamics of the thiazinane ring and its interactions with solvent molecules or biological macromolecules over time. jchemlett.com

Quantum Theory of Atoms in Molecules (QTAIM): To analyze the nature of chemical bonds and non-covalent interactions within the molecule and in its complexes. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): To build models that correlate the structural features of thiazinane derivatives with their biological activity, aiding in the design of more potent analogs. nih.gov

These computational approaches can provide a detailed picture of the molecule's potential energy surface, reaction mechanisms, and binding modes with biological targets, thereby accelerating the discovery process. mdpi.com

Design of Next-Generation Thiazinane-Based Molecular Probes

Molecular probes are essential tools in chemical biology and diagnostics for visualizing and tracking biological processes. nih.gov The thiazinane scaffold, with its potential for functionalization, provides a promising platform for the development of novel molecular probes. mdpi.comnih.gov Future research should focus on modifying the this compound structure to create next-generation probes with enhanced properties.

Strategies for probe design could involve:

Fluorogenic Probes: Attaching a fluorophore and a quencher to the thiazinane scaffold in such a way that a reaction with a specific analyte causes a change in fluorescence. mdpi.com

Bioorthogonal Labeling Agents: Incorporating functional groups that can undergo specific and rapid reactions within a biological system without interfering with native processes.

PET/SPECT Imaging Agents: Chelating radionuclides to the thiazinane derivative to enable non-invasive imaging techniques. nih.gov

The design of such probes requires a multidisciplinary approach, combining synthetic chemistry, spectroscopy, and cell biology to create tools that are both sensitive and specific for their intended targets. nih.govresearchgate.net

Exploration of New Biological Targets and Mechanisms of Action

Thiazine (B8601807) derivatives have been reported to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govnih.govresearchgate.net However, the specific biological profile of this compound has not been extensively studied. A crucial future direction is the systematic screening of this compound against a diverse panel of biological targets to uncover new therapeutic applications.

This exploration should be followed by in-depth studies to elucidate the mechanism of action. Understanding how the compound interacts with its biological target at the molecular level is essential for optimizing its efficacy and selectivity. Techniques such as molecular docking, proteomics, and genetic analyses can be employed to identify binding partners and downstream cellular effects. actascientific.com The broad pharmacological potential of the thiazine class suggests that this specific derivative could hold promise against a variety of diseases. naturalspublishing.comresearchgate.net

| Potential Therapeutic Area | Example Biological Targets | Rationale |

| Antibacterial | Glucosamine-6-P Synthase, Peptide Deformylase | Thiazine derivatives have shown activity against various bacteria. actascientific.com |

| Anticancer | Kinases, Proteases, Tubulin | The heterocyclic scaffold is common in many anticancer agents. nih.gov |

| Anti-inflammatory | Cyclooxygenase (COX) enzymes, Cytokines | Related compounds have demonstrated anti-inflammatory effects. nih.gov |

| Antiviral | Viral proteases, Polymerases | Nitrogen and sulfur heterocycles are known to inhibit viral replication. nih.gov |

Q & A

Q. What are the established synthetic routes for Ethyl 1-oxo-1,4-thiazinane-3-carboxylate, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves cyclization of thiol-containing precursors with carbonyl compounds. For example, in related thiazinane derivatives (e.g., Scheme 31 in ), 3-mercaptopropionic acid reacts with hydrazinecarboxamides under acidic conditions (SiCl₄) to form the thiazinane ring. Key variables include:

- Temperature : Low temperatures (-5°C) minimize side reactions during cyclization.

- Catalysts : Lewis acids (e.g., SiCl₄) enhance reaction efficiency.

- Solvent : Tetrahydrofuran (THF) is preferred for its polarity and stability at low temperatures. Yield optimization requires monitoring intermediates via TLC or HPLC. Purity is confirmed by melting point analysis (e.g., mp 270–272°C for analogous ethyl quinoline carboxylates; see ) and NMR spectroscopy .

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. XRD) for this compound derivatives?

Methodological Answer: Discrepancies often arise from dynamic processes (e.g., tautomerism) or crystallographic packing effects. For example:

- NMR : A singlet for the carbonyl group in solution may split in XRD due to crystal packing.

- Statistical Analysis : Apply χ² tests to compare experimental vs. calculated bond lengths/angles ().

- Dynamic NMR (DNMR) : Use variable-temperature studies to detect conformational changes. Cross-validate with computational methods (DFT calculations) to reconcile data .

Q. What strategies are effective for analyzing hydrogen-bonding networks in thiazinane derivatives, and how do these networks impact reactivity?

Methodological Answer: Graph Set Analysis ( ) is critical. For this compound:

- Donor-Acceptor Pairs : Identify N–H···O and O–H···S interactions using XRD.

- Network Topology : Classify patterns as chains (C(6)), rings (R₂²(8)), or self-assembled dimers. Example: In analogous quinoline carboxylates, hydrogen bonding reduces electrophilicity at the carbonyl group, slowing nucleophilic attack (). Use SHELXPRO ( ) to generate hydrogen-bond tables:

| D–H···A | d(D–H) (Å) | d(H···A) (Å) | ∠DHA (°) |

|---|---|---|---|

| N1–H1···O2 | 0.89 | 2.12 | 156 |

| O3–H3···S1 | 0.95 | 2.35 | 168 |

Such analysis informs solvent selection for recrystallization (e.g., ethanol vs. DMSO) .

Q. How do steric and electronic effects influence the regioselectivity of functionalization in thiazinane-based systems?

Methodological Answer:

- Steric Effects : Bulky substituents at C3 (e.g., ethyl carboxylate) hinder electrophilic substitution at adjacent positions.

- Electronic Effects : The 1-oxo group activates the thiazinane ring for nucleophilic attack at C2/C5. Experimental validation involves synthesizing derivatives (e.g., Scheme 32 in ) and comparing reaction rates via HPLC-MS. For example, electron-withdrawing groups (e.g., –CF₃) increase electrophilicity at C3, favoring amidation .

Data Contradiction and Validation

Q. When crystallographic data suggests planar geometry but computational models predict non-planarity, how should researchers reconcile these findings?

Methodological Answer:

- Check for Twinning : Use SHELXD ( ) to detect twinning pseudomerohedry, which can artificially planarize structures.

- DFT Optimization : Compare XRD-derived torsion angles with gas-phase DFT models (e.g., B3LYP/6-31G*).

- Temperature Effects : Low-temperature XRD (e.g., 100 K) reduces thermal motion, revealing true geometry. Publish both datasets with error margins to highlight experimental vs. theoretical uncertainties .

Methodological Tools and Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.